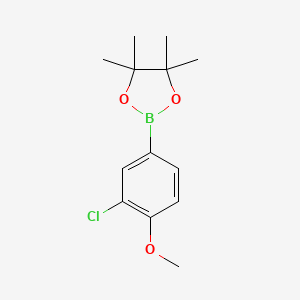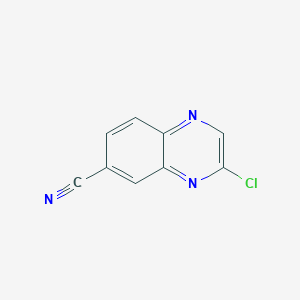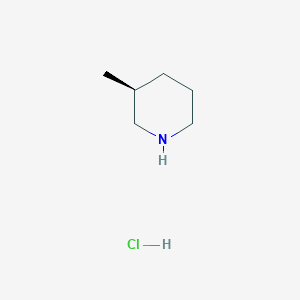
(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid
概要
説明
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid . Boronic acids are not found in nature . They are solids that tend to exist as mixtures of oligomeric anhydrides .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . The use of organotrifluoroborate salts has been shown to suppress side-products . The slow release rate of the active boronic acid allows it to be used in synthesis .Molecular Structure Analysis
Boronic acids have a trigonal planar geometry . The sp2-hybridized boron atom possesses a vacant p orbital . This low-energy orbital is orthogonal to the three substituents .Chemical Reactions Analysis
Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides . They are stable to atmospheric oxidation . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .科学的研究の応用
Suzuki–Miyaura Cross-Coupling
Suzuki–Miyaura coupling: is a prominent carbon–carbon bond-forming reaction used in organic synthesis. The boronic acid derivatives, including (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid, are crucial for this process as they act as nucleophilic partners in the reaction. They are known for their mild and functional group tolerant reaction conditions, making them suitable for creating complex organic molecules .
Glucose Sensing
Boronic acid derivatives are instrumental in the development of non-enzymatic glucose sensors . These sensors utilize the reversible and covalent binding mechanism of boronic acids with glucose, which is essential for continuous glucose monitoring and responsive insulin release. The unique structure of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid could potentially be tailored for high selectivity in glucose recognition .
Fluorescent Sensing
The compound can be used to create fluorescent sensors for various biomolecules. By combining boronic acid with fluorescent groups, researchers can develop sensors that detect substances like catecholamines (dopamine, DOPA, and DOPAC), which are significant in medical diagnostics .
Electrophilic Trapping
In organic synthesis, electrophilic trapping of arylmetal intermediates is a valuable technique. Boronic acids, including the one , can be used to trap these intermediates during reactions involving Grignard reagents or lithium–halogen exchange, thus facilitating the synthesis of complex organic structures .
Synthesis of Borinic Acid Derivatives
Recent advances in organic chemistry have shown that boronic acids can be hydrolyzed to form borinic acid derivatives . These derivatives have various applications, including as catalysts and in material science. The specific structure of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid may offer unique reactivity patterns beneficial for such syntheses .
作用機序
Target of Action
Boronic acids are known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals or other organic compounds in its mechanism of action.
Mode of Action
In the context of the suzuki–miyaura coupling reaction, boronic acids participate in a transmetalation process . This involves the transfer of an organic group from boron to a transition metal, such as palladium . The compound may interact with its targets in a similar manner.
Biochemical Pathways
Boronic acids are known to be involved in various chemical reactions, including the suzuki–miyaura coupling , which is a key reaction in organic synthesis. This suggests that the compound may affect biochemical pathways related to carbon–carbon bond formation.
Pharmacokinetics
The pharmacokinetic properties of boronic acids are generally influenced by their stability, reactivity, and the presence of functional groups .
Result of Action
The compound’s involvement in the suzuki–miyaura coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which boronic acids are commonly used, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may exhibit similar characteristics.
Safety and Hazards
将来の方向性
Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The reversible and covalent reaction between boronic acids and saccharides with cis-1,2- or 1,3-diol moieties has been studied in detail . Future research may focus on further exploring these applications and developing new ones.
特性
IUPAC Name |
[3-(cyclopentylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGNKXXVPNKQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



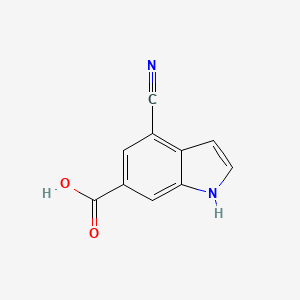
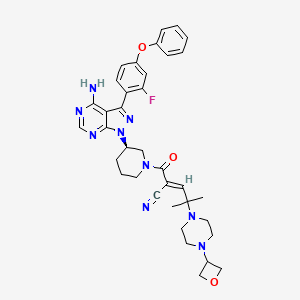


![5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B1431312.png)
![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)


![1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B1431318.png)
